Moricizine hydrochloride
Moricizine hydrochloride
Moricizine Hydrochloride is the hydrochloride salt form of moricizine, a phenothiazine analog with class I antiarrhythmic activity. Moricizine hydrochloride blocks the rapid flow of sodium ions into the myocardial cell during phase 0 of the action potential. This decreases excitability, slows the impulse conduction through the atrioventricular (AV) node and depresses depolarization.
An antiarrhythmia agent used primarily for ventricular rhythm disturbances.
An antiarrhythmia agent used primarily for ventricular rhythm disturbances.
Brand Name:
Vulcanchem
CAS No.:
29560-58-5
VCID:
VC21133253
InChI:
InChI=1S/C22H25N3O4S.ClH/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24;/h3-8,15H,2,9-14H2,1H3,(H,23,27);1H
SMILES:
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4.Cl
Molecular Formula:
C22H26ClN3O4S
Molecular Weight:
464.0 g/mol
Moricizine hydrochloride
CAS No.: 29560-58-5
Cat. No.: VC21133253
Molecular Formula: C22H26ClN3O4S
Molecular Weight: 464.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Moricizine Hydrochloride is the hydrochloride salt form of moricizine, a phenothiazine analog with class I antiarrhythmic activity. Moricizine hydrochloride blocks the rapid flow of sodium ions into the myocardial cell during phase 0 of the action potential. This decreases excitability, slows the impulse conduction through the atrioventricular (AV) node and depresses depolarization. An antiarrhythmia agent used primarily for ventricular rhythm disturbances. |
|---|---|
| CAS No. | 29560-58-5 |
| Molecular Formula | C22H26ClN3O4S |
| Molecular Weight | 464.0 g/mol |
| IUPAC Name | ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C22H25N3O4S.ClH/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24;/h3-8,15H,2,9-14H2,1H3,(H,23,27);1H |
| Standard InChI Key | GAQAKFHSULJNAK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4.Cl |
| Canonical SMILES | CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4.Cl |
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